molecular formula C11H10F2O B15162048 1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- CAS No. 669078-39-1

1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)-

Cat. No.: B15162048
CAS No.: 669078-39-1
M. Wt: 196.19 g/mol
InChI Key: UXLMKEBTRMPSHA-KGFZYKRKSA-N
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Description

1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- is a chemical compound with the molecular formula C11H10F2O. It is a derivative of naphthalenol, characterized by the presence of two fluorine atoms and a methyl group.

Preparation Methods

The synthesis of 1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a naphthalene derivative.

    Fluorination: Introduction of fluorine atoms at the 6 and 7 positions using a fluorinating agent such as Selectfluor.

    Reduction: Reduction of the naphthalene ring to a dihydro form using hydrogenation.

    Methylation: Introduction of a methyl group at the 2 position using a methylating agent like methyl iodide.

    Hydroxylation: Introduction of a hydroxyl group at the 1 position using a hydroxylating agent

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- involves its interaction with specific molecular targets. The compound may exert its effects by:

Comparison with Similar Compounds

1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- can be compared with other similar compounds such as:

The uniqueness of 1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

669078-39-1

Molecular Formula

C11H10F2O

Molecular Weight

196.19 g/mol

IUPAC Name

(1S,2S)-6,7-difluoro-2-methyl-1,2-dihydronaphthalen-1-ol

InChI

InChI=1S/C11H10F2O/c1-6-2-3-7-4-9(12)10(13)5-8(7)11(6)14/h2-6,11,14H,1H3/t6-,11-/m0/s1

InChI Key

UXLMKEBTRMPSHA-KGFZYKRKSA-N

Isomeric SMILES

C[C@H]1C=CC2=CC(=C(C=C2[C@H]1O)F)F

Canonical SMILES

CC1C=CC2=CC(=C(C=C2C1O)F)F

Origin of Product

United States

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